Isoproturon-Monodemethyl

Übersicht

Beschreibung

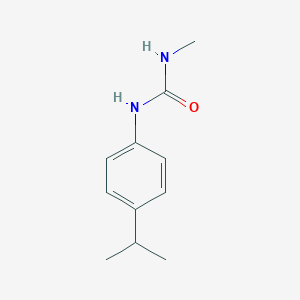

Isoproturon-monodemethyl, also known as monodemethyl isoproturon (MDIPU), is a major metabolite of the herbicide isoproturon . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of MDIPU .

Synthesis Analysis

The synthesis of this compound occurs through the degradation of isoproturon. This degradation primarily happens through demethylation, leading to the formation of MDIPU .

Molecular Structure Analysis

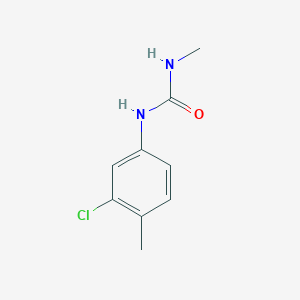

The molecular structure of this compound is characterized by a phenyl ring with a branched methyl urea .

Chemical Reactions Analysis

The degradation mechanisms of this compound involve OH-initiated reactions. These reactions include H-atom abstractions, OH additions to the phenyl ring, and OH substitution reactions .

Physical And Chemical Properties Analysis

This compound is a member of the class of ureas that is 1-methylurea substituted by a p-cumenyl group at position 3 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Landwirtschaftlicher Einsatz

Isoproturon wird in der Landwirtschaft weit verbreitet zur Bekämpfung von breitblättrigen Unkräutern in Getreidekulturen eingesetzt . Es sorgt für hohe Erträge landwirtschaftlicher Kulturen, belastet aber gleichzeitig Boden und Wasserressourcen .

Umweltbelastung

Aufgrund seiner intensiven und wiederholten Verwendung haben sich die Isoproturonrückstände vervielfacht und wurden in verschiedenen Umweltkompartimenten über den zulässigen Grenzwerten nachgewiesen .

Chemische Eigenschaften

Isoproturon besteht aus einem Phenylring (C6H4) mit einem C1-verzweigten Methylharnstoff [(NH2)-CO-NH-CH3)] und C4-verzweigtem Dimethyl . Es handelt sich in der Regel um ein farbloses kristallines Feststoffpulver bei Raumtemperatur .

Stabilität

Isoproturon ist in einem weiten pH-Bereich (4–13) sehr stabil, wobei die Abbaubhalbwertszeit mindestens mehr als 200 bis 1560 Tage beträgt . Es zeigt eine variable Stabilität gegenüber der Photolyse in Wasser mit einem DT50 von 4,5 bis 88 Tagen .

Bioabbau

Der Abbau von Isoproturon erfolgt in erster Linie durch Demethylierung, was zur Bildung von zwei Hauptmetaboliten führt, wie z. B. Monodemethylisoproturon (MDIPU) und Didemethylisoproturon (DDIPU) . Außerdem wird die Phenylharnstoff-Seitenkette zu 4-Isopropylanilin hydrolysiert .

Bioremediation

Der mikrobielle Abbau von Isoproturon kann als Grundlage für die Entwicklung von Bioremediationsverfahren in Reinkulturen und im Feld dienen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1

Wirkmechanismus

Target of Action

Isoproturon-monodemethyl, a metabolite of the herbicide isoproturon , primarily targets the D1 protein of Photosystem-II (PS-II) . The D1 protein is a crucial component of the photosynthetic apparatus in plants, playing a significant role in the process of photosynthesis .

Mode of Action

This compound interacts with its target, the D1 protein, by binding to its active site . This interaction results in changes to the secondary structure near the binding site, leading to a loss in cavity area, volume, and change in binding position . This alteration results in the loss of hydrogen bonds, hydrophobic interaction, and complete loss of hydrophobic sites . These changes inhibit the normal function of the D1 protein, disrupting the process of photosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthesis pathway, specifically the Photosystem-II (PS-II) where the D1 protein is located . The inhibition of the D1 protein disrupts the normal flow of electrons in the photosystem, affecting the plant’s ability to convert light energy into chemical energy . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of this compound .

Pharmacokinetics

It is known that isoproturon, the parent compound, is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days .

Result of Action

The action of this compound results in the disruption of photosynthesis in plants, leading to their eventual death . This is due to the compound’s inhibitory effect on the D1 protein, a crucial component of the photosynthetic apparatus .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability varies against photolysis in water, with a DT50 ranging from 4.5 to 88 days . Furthermore, the compound’s action can be influenced by the presence of certain microbial communities capable of degrading isoproturon, such as Sphingomonas sp .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the effect of multiple physico-chemical stresses, organic amendment addition, and soil compaction, on the fate and impact of Isoproturon-monodemethyl . Bioremediation processes in pure cultures and in the field show promise for the degradation of this compound . Enhanced degradation of this compound in soil through persulfate could also be a potential area of research .

Biochemische Analyse

Biochemical Properties

Isoproturon-monodemethyl interacts with various enzymes and proteins in the environment. The compound’s interaction with these enzymes is crucial for its biodegradation and removal from the environment .

Cellular Effects

It is known that Isoproturon, the parent compound, can have toxic effects on cells, including alterations in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can bind to certain enzymes involved in its degradation . This binding may inhibit or activate these enzymes, leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound is relatively stable, with a degradation half-life of more than 200 to 1560 days

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It is known that Isoproturon, the parent compound, can have toxic effects at high doses

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its degradation . The compound interacts with certain enzymes and cofactors in these pathways, which can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound is highly soluble in water, which may influence its transport and distribution .

Subcellular Localization

Given its solubility and potential interactions with various enzymes and proteins, it is possible that the compound may be localized to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOULWWSSZVEPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891449 | |

| Record name | Isoproturon-monodemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34123-57-4 | |

| Record name | 1-(4-Isopropylphenyl)-3-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-methyl-N-(4-(1-methylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproturon-monodemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Isopropyl-phenyl)-2-methyl-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)